Lipophilicity Differentiation: Cyclohexyl vs. Unsubstituted Parent Azetidine-Triazole Carboxamide
The N-cyclohexyl substitution in CAS 2199755-66-1 results in an XLogP3 of 0.6, a value consistent with optimal oral absorption (Lipinski's Rule of Five recommends logP ≤ 5). In contrast, the unsubstituted parent compound 3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 1866616-59-2, MW 167.17) is substantially more hydrophilic (estimated XLogP3 approximately -0.8 to -1.0 based on fragment contribution methods) [1]. The 1.4–1.6 log unit increase in lipophilicity conferred by the cyclohexyl group significantly alters predicted membrane permeability and metabolic stability profiles [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) – computed descriptor |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 1866616-59-2); XLogP3 estimated –0.8 to –1.0 (fragment-based) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 to +1.6 log units (target compound more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2024.11.20); comparator value estimated from molecular fragment contributions. |
Why This Matters
This lipophilicity differential predicts meaningful divergence in passive membrane permeability and CYP-mediated metabolic clearance, making CAS 2199755-66-1 more suitable for cell-based assays requiring moderate membrane transit while the parent compound may be preferable for aqueous biochemistry.
- [1] PubChem Compound Summary for CID 121154889. Computed property: XLogP3 = 0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/121154889 (accessed April 2026). View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. (Review supporting the relevance of logP in permeability prediction.) View Source
